3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
Description
3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a trifluoromethylphenyl substituent at the 3-position. Its molecular formula is C₁₁H₁₂F₃NO, with a molecular weight of 231.21 (). The compound exists in enantiomeric forms, such as (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol (CAS: 1567666-71-0), highlighting the importance of stereochemistry in its biological and physicochemical properties . Its hydrochloride salt (CAS: 1423029-18-8) has enhanced solubility due to the ionic form, with a molecular weight of 267.68 ().
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10(16)5-6-15-7-10/h1-4,15-16H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOWRYUFQAXJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable amine can lead to the formation of the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The pyrrolidine ring can also contribute to the compound’s overall biological activity by influencing its three-dimensional structure and interactions with target molecules .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol (CAS: 1198180-92-5): The trifluoromethyl group is in the meta position on the phenyl ring (vs. para in the target compound). Molecular weight: 231.21 (same as target compound).
- 5-(3-Methoxyphenyl)pyrrolidin-3-ol (CAS: 13657-17-5): The methoxy group (electron-donating) replaces the trifluoromethyl group (electron-withdrawing). This substitution decreases acidity (pKa) and may improve metabolic stability but reduce target affinity in hydrophobic environments . Molecular formula: C₁₁H₁₅NO₂; molecular weight: 193.24.
Stereochemical Variations
Functional Group Modifications
- 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride :
- Derivatives with Heterocyclic Appendages :
- Example: (3R,5R)-3-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-5-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol ().
- Molecular weight: 412.386 . The addition of oxadiazole and thiazole rings introduces hydrogen-bonding sites and bulkiness, likely enhancing target affinity but reducing membrane permeability .
Physicochemical and Pharmacological Data
| Compound Name | Molecular Formula | Molecular Weight | Key Features | Evidence ID |
|---|---|---|---|---|
| 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol | C₁₁H₁₂F₃NO | 231.21 | Base compound; para-CF₃ substitution | 16 |
| Hydrochloride salt | C₁₁H₁₃ClF₃NO | 267.68 | Enhanced solubility | 9 |
| 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol | C₁₁H₁₂F₃NO | 231.21 | Meta-CF₃ substitution | 12 |
| 5-(3-Methoxyphenyl)pyrrolidin-3-ol | C₁₁H₁₅NO₂ | 193.24 | Electron-donating methoxy group | 11 |
| Thiazole-oxadiazole derivative | C₁₇H₁₅F₃N₄O₃S | 412.386 | Heterocyclic appendages; high molecular weight | 10 |
Biological Activity
3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol is a compound of significant interest due to its potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular penetration and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
The mechanism of action for this compound involves interactions with specific enzymes and receptors. The presence of the trifluoromethyl group increases the compound's potency and selectivity towards its targets. This modification can alter the compound's binding affinity, leading to enhanced inhibition or activation of enzymatic activity. For instance, studies indicate that compounds with similar structures have shown improved inhibition of neurotransmitter uptake enzymes, suggesting a potential role in modulating neurotransmitter levels in the brain.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound, including:
- Anticonvulsant Properties : Preliminary studies suggest efficacy in models of drug-resistant epilepsy, with effective doses (ED50) reported at 63.2 mg/kg in specific animal models .
- Anti-inflammatory Effects : The compound has shown significant anti-inflammatory activity in models such as carrageenan-induced inflammation, indicating potential use in treating inflammatory conditions .
- Analgesic Effects : It has been effective against pain responses in several pain models, including formalin-induced tonic pain and neuropathic pain induced by oxaliplatin .
Anticonvulsant Activity
A study evaluated the anticonvulsant activity of several compounds similar to this compound. The results indicated that these compounds provided substantial protection in various seizure models, demonstrating a protective index (PI) that describes their therapeutic benefit relative to neurotoxicity .
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| Compound A | 67.4 | 5.5 |
| Compound B | 63.2 | 6.0 |
| This compound | TBD | TBD |
Anti-inflammatory Activity
In a separate investigation focusing on anti-inflammatory properties, this compound demonstrated significant reductions in inflammation markers when tested in vivo. The compound effectively inhibited pro-inflammatory cytokines and showed promise as a therapeutic agent for inflammatory diseases .
Interaction Studies
Recent interaction studies have highlighted the binding affinity of this compound to various biological targets. These studies suggest that its structural features enhance interactions with specific enzymes and receptors, potentially leading to significant pharmacological effects .
Q & A
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Trifluoromethylphenyl coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65-75% |
| Hydroxylation | H₂O₂, AcOH, 50°C | 50-60% |
Basic: How is the structure of this compound confirmed?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves spatial arrangement, confirming the hydroxyl group’s axial/equatorial position .
- Mass Spectrometry : Molecular ion peak at m/z 245 (M⁺) .
Advanced: How to address stereochemical challenges in synthesizing enantiomerically pure this compound?
Methodological Answer:
Stereochemical control is critical for bioactivity. Strategies include:
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during ring formation .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling reactions .
- Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column (hexane:isopropanol = 90:10, 1 mL/min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
